[(4-Chlorobenzoyl)amino] 2-chloro-5-nitrobenzoate
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Overview
Description
[(4-Chlorobenzoyl)amino] 2-chloro-5-nitrobenzoate is an organic compound that features both chlorobenzoyl and nitrobenzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(4-Chlorobenzoyl)amino] 2-chloro-5-nitrobenzoate typically involves the reaction of 4-chlorobenzoyl chloride with 2-chloro-5-nitrobenzoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions: [(4-Chlorobenzoyl)amino] 2-chloro-5-nitrobenzoate can undergo various chemical reactions including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized under strong oxidizing conditions to form different oxidation products.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of [(4-Chlorobenzoyl)amino] 2-chloro-5-aminobenzoate.
Oxidation: Formation of various oxidized products depending on the conditions.
Scientific Research Applications
[(4-Chlorobenzoyl)amino] 2-chloro-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its functional groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which [(4-Chlorobenzoyl)amino] 2-chloro-5-nitrobenzoate exerts its effects depends on its interaction with molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
2-Chlorobenzoic Acid: Shares the chlorobenzoic acid moiety but lacks the nitro group.
4-Amino-2-chlorobenzoic Acid: Similar structure but with an amino group instead of a nitro group.
2-Chloro-5-nitrobenzoic Acid: Lacks the chlorobenzoyl group but has the nitrobenzoic acid structure.
Properties
IUPAC Name |
[(4-chlorobenzoyl)amino] 2-chloro-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O5/c15-9-3-1-8(2-4-9)13(19)17-23-14(20)11-7-10(18(21)22)5-6-12(11)16/h1-7H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCQRLYGNCTRFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NOC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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